1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound features a triazolopyrimidine core linked to a piperazine ring via a 7-position bond. The piperazine moiety is further substituted with a 2-methanesulfonylbenzoyl group. The triazolopyrimidine core is a fused heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation.
Properties
IUPAC Name |
(2-methylsulfonylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3S/c1-22-15-14(20-21-22)16(19-11-18-15)23-7-9-24(10-8-23)17(25)12-5-3-4-6-13(12)28(2,26)27/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOVRPALGXCGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It primarily targets Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death .
Result of Action
The compound exhibits significant antiproliferative activity against various cancer cell lines . It has been shown to inhibit the growth of these cells and induce apoptosis . The compound’s cytotoxic activities are superior to those of sorafenib, a commonly used chemotherapy drug .
Biochemical Analysis
Biochemical Properties
1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis. It influences cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, leading to altered gene expression and reduced cell proliferation. The compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest at the G1 phase, ultimately resulting in apoptosis. Additionally, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with cellular targets, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Additionally, it has been observed to localize in the nucleus, where it can influence gene expression and cell cycle regulation. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biochemical effects.
Biological Activity
The compound 1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its mechanism of action, pharmacological properties, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with tubulin , a protein essential for microtubule formation in cells. Specifically, it binds to the colchicine binding site on tubulin, inhibiting its polymerization. This inhibition disrupts the assembly of the mitotic spindle, which is critical for cell division. Consequently, the compound induces apoptosis (programmed cell death) in various cancer cell lines.
Pharmacokinetics
In silico studies have indicated that derivatives like this compound possess favorable drug-like properties , suggesting good absorption and distribution characteristics. The compound's structural features facilitate its interaction with biological targets while minimizing potential off-target effects .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values of approximately:
- A549: 1.06 ± 0.16 μM
- MCF-7: 1.23 ± 0.18 μM
- HeLa: 2.73 ± 0.33 μM
These values indicate potent anticancer activity, comparable to established chemotherapeutics like Foretinib .
Induction of Apoptosis
The compound's ability to induce apoptosis was confirmed through assays that measured cell viability and apoptosis markers. The results indicated that treatment with the compound led to an increase in late-stage apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of triazolo-pyrimidine derivatives similar to this compound:
- Study on Triazolo-Pyrimidine Derivatives :
- Combination Therapy Studies :
Table 1: Cytotoxicity Profile of the Compound
| Mechanism | Description |
|---|---|
| Target Protein | Tubulin |
| Binding Site | Colchicine binding site |
| Result | Inhibition of microtubule formation leading to apoptosis |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Impact of Substituents on Bioactivity
- Methanesulfonylbenzoyl Group : Compared to ethylthiophene-sulfonyl () or phenyl-sulfonyl groups, the methanesulfonyl substitution in the target compound provides a stronger electron-withdrawing effect, which may enhance interactions with polar residues in enzymatic binding pockets .
- Methyl vs.
- Piperazine Modifications : Piperazine derivatives with ethyl carboxylate () or deuterated methyl groups () prioritize metabolic stability or pharmacokinetics, whereas the target compound’s unmodified piperazine may favor broader receptor interactions .
Bioactivity Clustering and Target Prediction
- highlights that compounds with similar triazolopyrimidine-piperazine scaffolds cluster by bioactivity profiles. For example: Kinase Inhibition: Sulfonyl-containing derivatives (e.g., target compound, ) are associated with tyrosine kinase inhibition due to sulfonyl-phospholipid interactions .
Preparation Methods
Cyclization of 4-Amino-5-nitropyrimidine
The triazolopyrimidine core is synthesized via cyclization of 4-amino-5-nitropyrimidine derivatives. Treatment with sodium nitrite (NaNO₂) in acidic conditions induces diazotization, followed by thermal cyclization to form the triazole ring.
Methylation at N3
Quaternization of the triazole nitrogen is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). This step ensures exclusive methylation at the N3 position due to steric and electronic factors.
Preparation of 2-Methanesulfonylbenzoyl Chloride
Sulfonation of 2-Methylbenzoic Acid
2-Methylbenzoic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding 2-(chlorosulfonyl)benzoic acid. Subsequent methylation with methanol introduces the methanesulfonyl group.
Activation to Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane (DCM).
Sequential Functionalization of Piperazine
Protection of Piperazine
To avoid bis-acylation, one nitrogen of piperazine is protected with a trifluoroacetyl (TFA) group using ethyl trifluoroacetate.
Acylation with 2-Methanesulfonylbenzoyl Chloride
The protected piperazine reacts with 2-methanesulfonylbenzoyl chloride in the presence of triethylamine (Et₃N) to yield 1-(2-methanesulfonylbenzoyl)-4-trifluoroacetylpiperazine.
Deprotection and Coupling with Triazolopyrimidine
The trifluoroacetyl group is removed using aqueous KOH in methanol. The free amine undergoes nucleophilic substitution with 7-chloro-3-methyl-3H-[1,triazolo[4,5-d]pyrimidine in the presence of DIEA (N,N-diisopropylethylamine).
Optimization and Challenges
Q & A
Q. Q1. What are the common synthetic routes for preparing 1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, and what reagents/conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines with triazole precursors under acidic or catalytic conditions (e.g., copper iodide) .
- Step 2: Introduction of the piperazine ring via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while palladium catalysts (e.g., Pd/C) facilitate cross-coupling .
- Step 3: Methanesulfonylbenzoyl group attachment through acylation or sulfonylation, requiring anhydrous conditions to avoid hydrolysis .
Key Considerations: Temperature control (195–230°C) and catalyst purity significantly impact reaction efficiency and yield .
Q. Q2. How do structural features of this compound (e.g., triazolopyrimidine core, piperazine ring) influence its biological activity?
Methodological Answer:
- Triazolopyrimidine Core: Acts as a bioisostere for purine bases, enabling interactions with enzymes like kinases or receptors (e.g., adenosine receptors). The fused triazole ring enhances π-π stacking with hydrophobic binding pockets .
- Piperazine Ring: Provides conformational flexibility, improving target binding kinetics. Substituents on the piperazine (e.g., methanesulfonylbenzoyl) modulate solubility and membrane permeability .
- Methanesulfonyl Group: Enhances metabolic stability by resisting oxidative degradation, a common issue in aryl-containing compounds .
Q. Q3. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and ring fusion patterns. Key signals: triazole protons (~8.5–9.0 ppm), piperazine methylenes (~2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases: acetonitrile/water gradients with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ for [M+H]+ ions) and detect synthetic byproducts .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory bioactivity data for this compound across different assay systems (e.g., enzymatic vs. cell-based assays)?
Methodological Answer:
- Step 1: Validate assay conditions (e.g., pH, ATP concentration for kinase assays) to rule out false negatives/positives. Use reference inhibitors (e.g., staurosporine) as controls .
- Step 2: Perform comparative solubility studies (e.g., DMSO vs. aqueous buffers) to assess aggregation or precipitation in cell-based systems .
- Step 3: Investigate off-target effects via proteome-wide profiling (e.g., kinome screens) or molecular docking against structurally related enzymes .
Q. Q5. What strategies are effective for optimizing the pharmacokinetic profile of this compound, particularly its metabolic stability and CNS penetration?
Methodological Answer:
- Metabolic Stability:
- Introduce electron-withdrawing groups (e.g., methanesulfonyl) to reduce CYP450-mediated oxidation .
- Use deuterium isotope effects at vulnerable positions to slow metabolism .
- CNS Penetration:
- Lower polar surface area (<90 Ų) by replacing polar substituents (e.g., methyl groups instead of hydroxyl) .
- Assess blood-brain barrier (BBB) permeability via PAMPA-BBB or in vivo microdialysis .
Q. Q6. How can computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced selectivity for cancer targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR, BRAF). Focus on hydrogen bonding with hinge regions (e.g., triazolopyrimidine-N interactions) .
- QSAR Models: Train models on datasets of triazolopyrimidine derivatives with IC50 data. Key descriptors: LogP, topological polar surface area, and electronegativity of substituents .
- Structural Alert Identification: Use toxicity prediction tools (e.g., Derek Nexus) to flag mutagenic or hepatotoxic motifs (e.g., nitro groups) .
Q. Q7. What experimental approaches are recommended to investigate the compound’s mechanism of action in dual-targeting scenarios (e.g., anticancer and CNS activity)?
Methodological Answer:
- Target Deconvolution:
- Chemical Proteomics: Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 Knockout Screens: Validate target engagement by assessing resistance in gene-edited cell lines .
- Pathway Analysis:
- Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis markers, ERK phosphorylation) .
Q. Q8. How can researchers design SAR studies to explore the impact of piperazine substituents on target affinity and toxicity?
Methodological Answer:
- SAR Library Design:
- Vary substituents at the piperazine N-position (e.g., alkyl, aryl, sulfonyl groups). Prioritize substituents with calculated LogD values between 1–3 for optimal bioavailability .
- In Vitro Toxicity Screening:
- Assess hERG inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assays) for early-stage toxicity profiling .
- Crystallography: Co-crystallize derivatives with target proteins (e.g., PI3Kγ) to visualize binding modes and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
